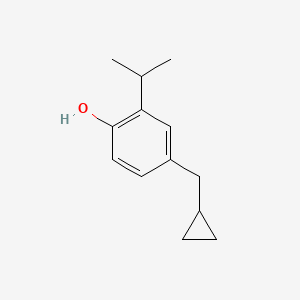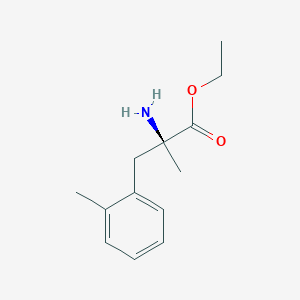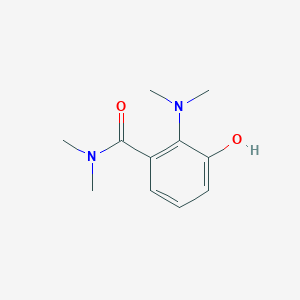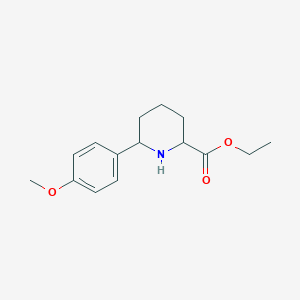
phosphonium)ethane bis(tetrafL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonium)ethane bis(tetrafL) is a compound belonging to the class of phosphonium-based ionic liquids These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent ionic conductivity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of phosphonium)ethane bis(tetrafL) typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This approach has been widely used due to its convenience and efficiency . The reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of phosphonium-based ionic liquids, including this compound), involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: Phosphonium)ethane bis(tetrafL) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the unique electronic properties of the phosphonium cation and the bis(tetrafL) anion.
Common Reagents and Conditions: Common reagents used in the reactions of this compound) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of this compound) depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce various alkylated phosphonium salts .
科学的研究の応用
Phosphonium)ethane bis(tetrafL) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions . In biology, it serves as a medium for enzyme-catalyzed reactions and as a stabilizer for biomolecules . In medicine, phosphonium-based ionic liquids are explored for their potential use in drug delivery systems and as antimicrobial agents . In industry, they are utilized in electrochemical devices, such as batteries and supercapacitors, due to their excellent ionic conductivity and stability .
作用機序
The mechanism of action of phosphonium)ethane bis(tetrafL) involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The phosphonium cation can interact with negatively charged species, while the bis(tetrafL) anion can form hydrogen bonds with various functional groups. These interactions facilitate the compound’s catalytic activity and its ability to stabilize reactive intermediates .
類似化合物との比較
Phosphonium)ethane bis(tetrafL) can be compared with other similar compounds, such as imidazolium-based and pyridinium-based ionic liquids. While all these compounds share common properties like high thermal stability and low volatility, phosphonium-based ionic liquids, including this compound), offer higher chemical stability and lower viscosity . Similar compounds include tributyl(ethyl)phosphonium diethyl phosphate and trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate .
特性
分子式 |
C26H50B2F8P2 |
|---|---|
分子量 |
598.2 g/mol |
IUPAC名 |
dicyclohexyl(2-dicyclohexylphosphaniumylethyl)phosphanium;trifluoroborane;difluoride |
InChI |
InChI=1S/C26H48P2.2BF3.2FH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*2-1(3)4;;/h23-26H,1-22H2;;;2*1H |
InChIキー |
XUOPEGUAMNNBER-UHFFFAOYSA-N |
正規SMILES |
B(F)(F)F.B(F)(F)F.C1CCC(CC1)[PH+](CC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4.[F-].[F-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)

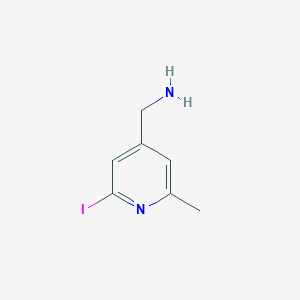




![methyl (1S,4S,8R,10R,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate](/img/structure/B14853906.png)
